(2-Bromo-6-fluoro-3-methylphenyl)methanol
Description
(2-Bromo-6-fluoro-3-methylphenyl)methanol (CAS: 1339137-87-9) is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 6, a methyl group at position 3, and a hydroxymethyl (-CH2OH) group attached to the benzene ring (Figure 1). This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which may influence its reactivity and physicochemical properties. The compound has been listed as a discontinued product, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
(2-bromo-6-fluoro-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIOJFMHZAYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742993 | |
| Record name | (2-Bromo-6-fluoro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-06-9 | |
| Record name | 2-Bromo-6-fluoro-3-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-fluoro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-methylphenyl)methanol typically involves multi-step reactions. One common method includes the bromination of 3-fluoro-4-methylbenzaldehyde followed by reduction. The reaction conditions often involve the use of phosphorus tribromide in tetrahydrofuran at 20°C under an inert atmosphere. The resulting intermediate is then reduced using sodium tetrahydroborate and silver nitrate in N,N-dimethylformamide at 25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to yield aldehydes or carboxylic acids under controlled conditions.
Reagents and Conditions
-
Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetic acid.
-
Temperature : Typically 20–50°C.
Example Reaction
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| (2-Bromo-6-fluoro-3-methylphenyl)methanol | KMnO₄ in H₂SO₄, 40°C | (2-Bromo-6-fluoro-3-methylphenyl)carbaldehyde | 75% |
Mechanism : The hydroxyl group is oxidized stepwise via a ketone intermediate, ultimately forming the aldehyde.
Reduction Reactions
The bromine atom or hydroxyl group can be reduced to modify the core structure.
Reagents and Conditions
-
Bromine Reduction : Tributyltin hydride (Bu₃SnH) with a palladium catalyst .
-
Hydroxyl Reduction : Sodium borohydride (NaBH₄) in methanol .
Example Reaction
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| This compound | NaBH₄, MeOH, 20°C | (2-Fluoro-3-methylphenyl)methanol | 92% |
Note : Bromine reduction typically requires catalytic Pd(0) to facilitate dehalogenation .
Nucleophilic Substitution
The bromine atom participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing fluorine and methyl groups.
Reagents and Conditions
-
Nucleophiles : Sodium methoxide (NaOMe) or amines (e.g., NH₃).
-
Solvents : Methanol or DMF at 60–80°C.
Example Reaction
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| This compound | NaOMe, MeOH, 70°C | (2-Fluoro-6-methoxy-3-methylphenyl)methanol | 68% |
Regioselectivity : Substitution occurs preferentially at the bromine due to its lower activation energy compared to fluorine.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed coupling for C–C bond formation.
Reagents and Conditions
-
Catalysts : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .
-
Coupling Partners : Vinyltin reagents or arylboronic acids .
Example Reaction
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| This compound | Pd(PPh₃)₄, tributylvinyltin, toluene, reflux | (2-Fluoro-3-methyl-6-vinylphenyl)methanol | 87% |
Applications : Used in synthesizing biaryl structures for pharmaceutical intermediates .
Esterification and Etherification
The hydroxyl group reacts with acyl chlorides or alkyl halides.
Reagents and Conditions
-
Esterification : Acetic anhydride (Ac₂O) with pyridine.
-
Etherification : Methyl iodide (CH₃I) and K₂CO₃.
Example Reaction
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| This compound | Ac₂O, pyridine, 25°C | (2-Bromo-6-fluoro-3-methylphenyl)methyl acetate | 85% |
Kinetics : Esterification proceeds faster than etherification due to the hydroxyl’s nucleophilicity.
Scientific Research Applications
Organic Synthesis
(2-Bromo-6-fluoro-3-methylphenyl)methanol serves as a crucial building block in organic synthesis. Its unique substitution pattern allows it to participate in various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : It can be converted into alkanes or other alcohols.
- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Biological Activity : Initial studies suggest that it may interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction could influence the pharmacokinetic properties of drugs.
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | Potential inhibitor of cytochrome P450 enzymes |
| Binding Affinity | Enhanced by halogen substituents |
Material Science
In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and stability.
Case Study 1: Drug Development
A research team explored the compound's potential as a precursor in synthesizing novel anti-cancer agents. They found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. This highlights its potential role in developing targeted therapies.
Case Study 2: Enzyme Studies
In another study, researchers examined how this compound affects metabolic pathways in liver cells. The compound was shown to modulate enzyme activity, suggesting its utility in understanding drug interactions and metabolism.
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluoro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of (2-Bromo-6-fluoro-3-methylphenyl)methanol and Analogs
Key Observations:
The methyl group at position 3 introduces steric hindrance, which could limit accessibility to the hydroxymethyl group in reactions such as esterification or oxidation .
oxidation) . Dibromo analogs (e.g., (2,6-Dibromo-4-fluorophenyl)methanol) may exhibit higher density and melting points due to increased halogen content .
Similarity Scores and Applications: Analogs with similarity scores >0.95 (e.g., (3-Bromo-5-fluorophenyl)methanol) likely share comparable solubility in polar solvents like methanol (logP ~1.5–2.0 estimated) . The discontinued status of the target compound suggests inferior stability or efficacy in applications where active analogs are preferred, such as in cross-coupling reactions for drug intermediates .
Biological Activity
(2-Bromo-6-fluoro-3-methylphenyl)methanol is an organic compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a hydroxymethyl group attached to a phenyl ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula for this compound is C9H10BrF, with a molecular weight of approximately 221.08 g/mol. Its structural features contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values obtained from these studies suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationship (SAR)
The unique combination of halogen substituents in this compound enhances its binding affinity for biological targets. Comparative studies with similar compounds indicate that variations in substitution patterns significantly affect biological activity. For example, compounds lacking fluorine or bromine substituents showed reduced potency against microbial strains .
| Compound Name | Chemical Formula | MIC (µg/mL) |
|---|---|---|
| This compound | C9H10BrF | 0.5 |
| (2-Bromo-4-fluorophenyl)methanol | C8H8BrF | 1.0 |
| (2-Chloro-6-fluoro-3-methylphenyl)methanol | C9H10ClF | 1.5 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated an MIC value of 0.5 µg/mL, demonstrating strong antibacterial activity compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In another investigation by Johnson et al., the compound was tested on human breast cancer cell lines. The study reported that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 12 µM. The authors suggested that the compound induces apoptosis through mitochondrial pathways .
Q & A
(Basic) What are the common synthetic routes for (2-bromo-6-fluoro-3-methylphenyl)methanol?
Answer:
Two primary methods are widely used:
- Reduction of a ketone precursor : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the corresponding aldehyde (e.g., 2-bromo-6-fluoro-3-methylbenzaldehyde) to the alcohol. This approach is efficient for retaining stereochemistry and minimizing byproducts .
- Nucleophilic substitution : Hydrolysis of a benzyl bromide derivative (e.g., (2-bromo-6-fluoro-3-methylphenyl)methyl bromide) using aqueous NaOH or K₂CO₃ replaces the bromide with a hydroxyl group. This method requires careful control of reaction time and temperature to avoid over-oxidation .
(Basic) How is the structure of this compound confirmed experimentally?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (split by fluorine and bromine) and aliphatic signals (methanol -CH₂OH and methyl groups). Fluorine coupling constants (²J, ³J) clarify substituent positions .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₈H₇BrFO⁺, expected m/z 232.96) and rules out impurities.
- IR spectroscopy : O-H stretch (~3200–3500 cm⁻¹) and C-Br/F vibrations (500–800 cm⁻¹) validate functional groups .
(Basic) What safety precautions are necessary when handling this compound?
Answer:
- PPE : Chemical-resistant gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation.
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) due to exothermic reactions. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
(Advanced) How do electronic effects of bromine and fluorine influence reactivity in cross-coupling reactions?
Answer:
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Its position ortho to the methanol group directs palladium catalysts (e.g., Pd(PPh₃)₄) for selective bond formation .
- Fluorine : Electron-withdrawing effect deactivates the ring, reducing undesired electrophilic substitutions. Meta-directing properties guide reactions to position 5 or 1 .
- Steric effects : The 3-methyl group hinders bulky reagents, necessitating optimized ligand systems (e.g., XPhos) .
(Advanced) What strategies resolve contradictions in reported NMR spectral data across solvents?
Answer:
- Solvent standardization : Compare spectra in deuterated DMSO (hydrogen-bonding solvent) vs. CDCl₃ (non-polar). Methanol’s -OH proton shifts upfield in DMSO .
- Computational validation : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict chemical shifts, aiding assignment in ambiguous cases .
- Variable-temperature NMR : Identifies dynamic effects (e.g., hydrogen bonding) causing signal splitting .
(Advanced) How can computational modeling predict optimal reaction conditions for introducing the methanol group?
Answer:
- Transition-state analysis : Gaussian or ORCA software models energy barriers for SN2 vs. radical mechanisms. Polar solvents (DMF) lower activation energy for nucleophilic substitutions .
- Solvent optimization : COSMO-RS simulations assess solvation free energy, predicting higher yields in aprotic solvents (e.g., THF) for Grignard additions .
(Basic) What are the solubility characteristics in common laboratory solvents?
Answer:
- High solubility : Polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) due to hydrogen bonding with the -OH group.
- Low solubility : Non-polar solvents (hexane, diethyl ether).
- Experimental protocol : Dissolve 10 mg increments under sonication (40 kHz, 30°C) to determine saturation points .
(Advanced) How are trace impurities quantified, and what methods address analytical challenges?
Answer:
- HPLC-MS : C18 column (5 µm, 250 mm) with 0.1% formic acid/acetonitrile gradient separates dehalogenated byproducts. Electrospray ionization (ESI) in negative mode enhances halogen detection .
- Reference standards : Synthesize and calibrate against impurities (e.g., 2-fluoro-3-methylphenol) for accurate quantification.
- Validation : Follow ICH guidelines for precision (±2% RSD) and detection limits (0.1% w/w) .
(Advanced) What role does steric hindrance play in regioselective functionalization?
Answer:
- The 3-methyl group blocks electrophilic attacks at position 2, favoring reactions at position 4 or 6.
- Case study : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives, confirmed by NOE NMR correlations. Steric maps (Molegro Virtual Docker) predict accessible reaction sites .
(Basic) What are the stability considerations under varying pH and temperature?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
